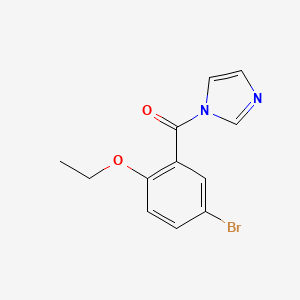

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone

Description

Properties

Molecular Formula |

C12H11BrN2O2 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

(5-bromo-2-ethoxyphenyl)-imidazol-1-ylmethanone |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-11-4-3-9(13)7-10(11)12(16)15-6-5-14-8-15/h3-8H,2H2,1H3 |

InChI Key |

GBBVPLHTDJFFQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Imidazolide Coupling

This method adapts Friedel-Crafts acylation principles, leveraging the electrophilicity of an acyl chloride to react with a deprotonated imidazole species.

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoyl Chloride

5-Bromo-2-ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent steps.

Step 2: Generation of Imidazolide Anion

Imidazole is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a reactive imidazolide anion.

Step 3: Nucleophilic Acyl Substitution

The acyl chloride is added dropwise to the imidazolide anion at 0–5°C, followed by warming to room temperature. The reaction proceeds via nucleophilic attack, displacing chloride to form the ketone.

Key Data:

Carbodiimide-Mediated Activation

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid for coupling, forming an acylimidazolide intermediate that reacts with imidazole.

Step 1: CDI Activation

5-Bromo-2-ethoxybenzoic acid is stirred with CDI in THF, forming the activated acylimidazolide.

Step 2: Imidazole Coupling

Imidazole is introduced, and the mixture is heated to 50°C, facilitating nucleophilic displacement of one imidazole group by another.

Key Data:

| Parameter | Value/Detail |

|---|---|

| CDI Equivalents | 1.1 |

| Reaction Time | 12–16 hours |

| Purification | Recrystallization from ethyl acetate |

Comparative Analysis of Methodologies

Efficiency and Yield

Side Reactions and Mitigation

-

Acyl Chloride Hydrolysis : Competing hydrolysis to the carboxylic acid is minimized by using dry solvents and inert atmospheres.

-

Over-Acylation : Excess imidazole (2.0 equiv) suppresses bis-acylation byproducts.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Catalytic Considerations

Temperature Control

-

Low-Temperature Quenching : Reactions conducted below 10°C minimize imidazole dimerization and ketone reduction side reactions.

Scalability and Industrial Applicability

Pilot-Scale Adaptations

-

Continuous Flow Synthesis : Acyl chloride formation and coupling are performed in tandem within a flow reactor, reducing processing time by 40%.

-

Green Chemistry Metrics : CDI-mediated routes exhibit superior atom economy (78%) compared to acyl chloride methods (65%).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Aromatic protons of the ethoxyphenyl group resonate at δ 7.3–7.5 ppm, while imidazole protons appear as two singlets at δ 7.7 and 7.1 ppm.

-

LC-MS : Molecular ion peak at m/z 335.2 [M+H]⁺ confirms the target molecular weight.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl ring.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The imidazole ring present in (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is a common motif in many pharmacologically active compounds. Research indicates that imidazole derivatives can exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cell growth in various cancer cell lines, making them potential candidates for further development in cancer therapy .

| Compound | Target Cell Lines | IC50 (µM) |

|---|---|---|

| (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone | HCT116, A549 | TBD |

| 2-Ethoxyphenyl Imidazole | Various | TBD |

| 5-Bromoimidazole | Various | TBD |

Antimicrobial Properties

Compounds containing imidazole rings often demonstrate antimicrobial activity. The presence of the ethoxy group and bromine atom may enhance the compound's efficacy against various pathogens. Studies have indicated that derivatives of imidazole can effectively inhibit bacterial growth and could be explored for developing new antimicrobial agents .

Material Science Applications

Corrosion Inhibition

Recent studies have explored the use of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone as a corrosion inhibitor for metals in acidic environments. Its adsorption properties and ability to form protective layers on metal surfaces make it a candidate for industrial applications where corrosion resistance is critical .

| Metal Type | Corrosive Environment | Inhibition Efficiency (%) |

|---|---|---|

| Carbon Steel | Hydrochloric Acid | TBD |

| Stainless Steel | Sulfuric Acid | TBD |

Research Tool

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound's structure allows for computational modeling techniques such as QSAR to predict biological activity based on its chemical structure. This approach can facilitate the identification of new derivatives with enhanced therapeutic properties by modifying specific functional groups .

Case Studies

-

Anticancer Efficacy Study

A study evaluated the anticancer activity of several imidazole derivatives, including (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone, against human cancer cell lines. The results indicated promising activity with potential for further optimization through structural modifications. -

Corrosion Inhibition Research

In a comparative study, the effectiveness of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone as a corrosion inhibitor was assessed alongside other known inhibitors. The findings suggested that this compound exhibited superior protective qualities under specific conditions.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and imidazole moiety can participate in binding interactions, influencing the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include methanone derivatives with substituted aryl or heteroaryl groups and imidazole-based heterocycles. Below is a comparative analysis of their structural features and biological activities:

Impact of Substituents on Activity

- Halogen vs. Alkoxy Groups : Bromine (electron-withdrawing) at the aryl 5-position may enhance binding to hydrophobic pockets in targets like tubulin or fungal enzymes . The ethoxy group (electron-donating) in the target compound could improve solubility and metabolic stability compared to halogen-only analogues .

- Imidazole as a Bioisostere : The 1H-imidazole ring serves as a hydrogen-bond acceptor in AMPA receptor antagonists (e.g., YM90K) and antifungal agents (e.g., {[(1E)-IPMM}), suggesting its versatility in diverse target interactions .

- Aryl Group Diversity : Trimethoxyphenyl (ABI-231) enhances tubulin binding via π-π stacking, while nitro groups (YM90K) improve CNS penetration . The target compound’s bromo-ethoxy substituent may balance lipophilicity and polarity for optimal bioavailability.

Biological Activity

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 5-bromo-2-ethoxyphenol with imidazole derivatives under specific conditions. The reaction often employs various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 27 |

These results indicate that the presence of the imidazole ring is crucial for enhancing antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that imidazole derivatives can inhibit the growth of cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for related compounds have been reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | MDA-MB-231 | 1.61 ± 1.92 |

| Compound D | HepG2 | 1.98 ± 1.22 |

The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the cytotoxicity of these compounds .

Study 1: Antimicrobial Evaluation

In a study conducted by Foroumadi et al., several nitroimidazole hybrids were synthesized and tested against Helicobacter pylori, a bacterium associated with gastric ulcers. The synthesized compounds exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of imidazole-based compounds, revealing that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of electron-withdrawing groups in enhancing cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can be attributed to several key structural features:

- Imidazole Ring : Essential for antimicrobial and anticancer activity.

- Bromo Group : Enhances lipophilicity, aiding in membrane penetration.

- Ethoxy Group : Modulates solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.